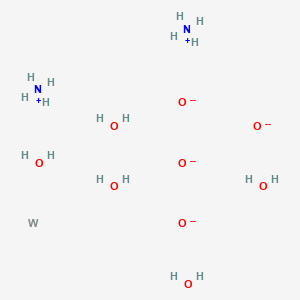

AMMONIUM TUNGSTATE PENTAHYDRATE (99.999per cent-W) PURATREM

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium Tungstate Pentahydrate (99.999% W) Puratrem is a product line from Strem Chemicals, Inc., which has been providing fine chemicals for research and development as well as commercial production for over fifty years . This product is usually prepared by crystallization from a boiling solution . It is used as a source for the preparation of pure tungsten oxide, carbide, tungsten metal powder, and also as a laboratory reagent .

Molecular Structure Analysis

The molecular formula of Ammonium Tungstate Pentahydrate (99.999% W) Puratrem is H18N2O9W . Its molecular weight is 373.99100 .Physical And Chemical Properties Analysis

Ammonium Tungstate Pentahydrate (99.999% W) Puratrem appears as 99.999% pure plates or crystal (s) powder (s) . It is very soluble in water and insoluble in ethanol . The density is 2.3 .科学的研究の応用

Catalyst for Hydrogenolysis of Cellulose

Ammonium tungstate 5-hydrate can be used as a carbon-supported tungsten catalyst for the hydrogenolysis of cellulose . This process involves the breaking down of cellulose into smaller molecules in the presence of hydrogen, which is a crucial step in the production of biofuels.

Catalyst for Hydroisomerization of n-Alkanes

This compound can also be used as a catalyst for the hydroisomerization of n-alkanes . Hydroisomerization is a process that converts straight-chain hydrocarbons (n-alkanes) into branched isomers, which are often more valuable in the petrochemical industry due to their higher octane numbers and lower pour points.

3. Precursor for Hybrid 2D/3D Tungsten Diselenide Transistors Ammonium tungstate 5-hydrate can be used as a precursor in the chemical vapor deposition (CVD) method to fabricate hybrid 2D/3D tungsten diselenide transistors . These transistors have potential applications in next-generation electronics due to their unique properties.

4. Catalyst for Selective Catalytic Reduction (SCR) of NO Ammonium tungstate 5-hydrate can be used as a catalyst for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3) . This process is widely used in industries to reduce NOx emissions, which are harmful to both human health and the environment.

5. Catalyst for Low-Temperature SCR of NO Removal with NH3 In a study, natural limonite was used as the precursor and ammonium tungstate hydrate as modification to synthesize W/limonite composite catalysts by the impregnation method . The catalyst showed high catalytic activity and enhanced resistance to sulfur and water, making it efficient for low-temperature SCR of NO removal with NH3 .

Catalyst for Fuel Cells

Ammonium tungstate 5-hydrate is widely used as a precursor for preparing tungsten catalysts for fuel cells . Fuel cells are devices that convert the chemical energy from a fuel into electricity through a chemical reaction with oxygen or another oxidizing agent.

Safety and Hazards

Exposure to Ammonium Tungstate Pentahydrate (99.999% W) Puratrem should be limited. The ACGIH recommends a Time-Weighted Average (TWA) of 3 mg/m3, while NIOSH recommends a TWA of 5 mg/m3; TWA 1 mg/m3; Short-Term Exposure Limit (STEL) 10 mg/m3; STEL 3 mg/m3 . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

特性

IUPAC Name |

diazanium;oxygen(2-);tungsten;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.5H2O.4O.W/h2*1H3;5*1H2;;;;;/q;;;;;;;4*-2;/p+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHJVWMNDBPJF-UHFFFAOYSA-P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18N2O9W-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311-93-9 |

Source

|

| Record name | Tungstate (W12(OH)2O4010-), ammonium, hydrate (1:10:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)